Fmoc-Arg(Pbf)-Gly-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

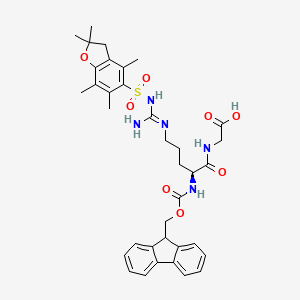

“Fmoc-Arg(Pbf)-Gly-OH” is a Fmoc-protected amino acid derivative that can be used to create arginine-containing peptides . The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) can be easily cleaved by trifluoroacetic acid (TFA) .

Synthesis Analysis

A method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent has been developed . The strategy involves in situ activation, where Fmoc-Arg(Pbf)-OH and OxymaPure dissolved in NBP are added to peptidyl-resin, allowed to reach 45 °C, then half the DIC is added and left for 30 min, followed by the other half and some extra Fmoc-Arg(Pbf)-OH .Molecular Structure Analysis

The molecular formula of Fmoc-Arg(Pbf)-Gly-OH is C34H40N4O7S . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam .Chemical Reactions Analysis

The cornerstone of the strategy for the safe introduction of Fmoc-Arg(Pbf)-OH in SPPS at 45 °C is to carry out in situ activation . This involves adding Fmoc-Arg(Pbf)-OH and OxymaPure dissolved in NBP to peptidyl-resin, allowing it to reach 45 °C, then adding half the DIC and leaving it for 30 min, followed by the other half and some extra Fmoc-Arg(Pbf)-OH .Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-Arg(Pbf)-Gly-OH include a molecular weight of 648.77 g/mol . It is a solid substance that is clearly soluble in DMSO .Wissenschaftliche Forschungsanwendungen

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Arg(Pbf)-Gly-OH serves as a building block in SPPS, a widely used method for constructing peptides. The Fmoc group allows stepwise peptide elongation, while the Pbf group protects the arginine side chain. Researchers can incorporate Fmoc-Arg(Pbf)-Gly-OH into peptide sequences, enabling the synthesis of custom peptides for biological studies, drug development, and protein engineering .

Drug Discovery and Development

Peptides play a crucial role in drug discovery due to their specificity and low toxicity. Fmoc-Arg(Pbf)-Gly-OH contributes to the design of peptide-based drugs targeting various diseases, including cancer, infectious diseases, and metabolic disorders. Researchers can modify the peptide sequence by incorporating Fmoc-Arg(Pbf)-Gly-OH to enhance binding affinity, stability, and selectivity .

Biochemical Studies

Fmoc-Arg(Pbf)-Gly-OH is valuable for investigating protein-protein interactions, enzyme kinetics, and cellular signaling pathways. By incorporating this derivative into peptides, researchers can probe arginine-rich regions in proteins, study post-translational modifications, and explore protein function .

Peptide Mimetics and Foldamers

Researchers use Fmoc-Arg(Pbf)-Gly-OH to design peptide mimetics and foldamers—artificial structures that mimic peptide secondary structures. These molecules have applications in drug design, materials science, and nanotechnology. By modifying the peptide backbone, scientists create novel structures with specific properties .

Chemical Biology and Proteomics

Fmoc-Arg(Pbf)-Gly-OH contributes to chemical biology studies by enabling the synthesis of peptide probes. These probes can selectively label proteins, study protein localization, and investigate protein function. In proteomics, Fmoc-Arg(Pbf)-Gly-OH aids in peptide identification and quantification using mass spectrometry .

Peptide Vaccines and Immunotherapy

Peptide-based vaccines hold promise for cancer immunotherapy. Fmoc-Arg(Pbf)-Gly-OH can be incorporated into tumor-specific peptides to stimulate immune responses against cancer cells. These personalized vaccines may enhance antitumor immunity and improve patient outcomes .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43N5O8S/c1-20-21(2)32(22(3)27-17-36(4,5)49-31(20)27)50(46,47)41-34(37)38-16-10-15-29(33(44)39-18-30(42)43)40-35(45)48-19-28-25-13-8-6-11-23(25)24-12-7-9-14-26(24)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,39,44)(H,40,45)(H,42,43)(H3,37,38,41)/t29-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWAYVRPZYYLAX-LJAQVGFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)NCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43N5O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Arg(Pbf)-Gly-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclohexan-1-ol](/img/structure/B2656009.png)

![N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide](/img/structure/B2656012.png)

![3-methyl-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2656014.png)

![4-(3-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656017.png)

![2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2656018.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(3-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2656022.png)

![ethyl 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2656023.png)

![N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2656026.png)